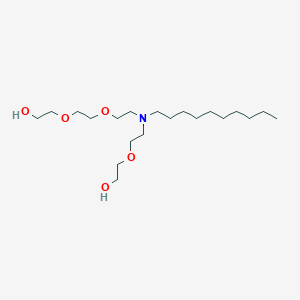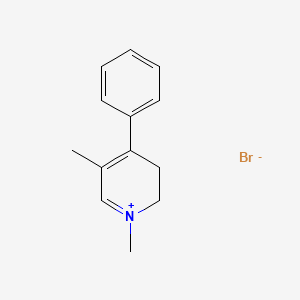
1,5-Dimethyl-4-phenyl-2,3-dihydropyridin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimethyl-4-phenyl-2,3-dihydropyridin-1-ium bromide is a chemical compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their diverse biological activities and are often used in medicinal chemistry. This compound is characterized by the presence of a bromide ion and a dihydropyridine ring substituted with methyl and phenyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-4-phenyl-2,3-dihydropyridin-1-ium bromide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of an aldehyde with a β-ketoester in the presence of ammonium acetate, followed by bromination to introduce the bromide ion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dimethyl-4-phenyl-2,3-dihydropyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinium salts.
Reduction: Reduction reactions can convert it back to the dihydropyridine form.
Substitution: The bromide ion can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include pyridinium salts, reduced dihydropyridines, and substituted derivatives depending on the reagents used .
Aplicaciones Científicas De Investigación
1,5-Dimethyl-4-phenyl-2,3-dihydropyridin-1-ium bromide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cardiovascular diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1,5-Dimethyl-4-phenyl-2,3-dihydropyridin-1-ium bromide involves its interaction with specific molecular targets. The compound can act on calcium channels, modulating their activity and affecting cellular processes. The dihydropyridine ring plays a crucial role in binding to these targets and exerting its effects .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dihydropyridine: A closely related compound with similar biological activities.
2,6-Dimethyl-4-phenyl-1,4-dihydropyridine: Another derivative with comparable properties.
Uniqueness
1,5-Dimethyl-4-phenyl-2,3-dihydropyridin-1-ium bromide is unique due to its specific substitution pattern and the presence of the bromide ion, which can influence its reactivity and interactions with biological targets .
Propiedades
Número CAS |
95968-87-9 |
|---|---|
Fórmula molecular |
C13H16BrN |
Peso molecular |
266.18 g/mol |
Nombre IUPAC |
1,5-dimethyl-4-phenyl-2,3-dihydropyridin-1-ium;bromide |
InChI |
InChI=1S/C13H16N.BrH/c1-11-10-14(2)9-8-13(11)12-6-4-3-5-7-12;/h3-7,10H,8-9H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
YQXBYMVUAWZGKS-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(CC[N+](=C1)C)C2=CC=CC=C2.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(Propan-2-yl)phenyl]propane-2-peroxol](/img/structure/B14353019.png)
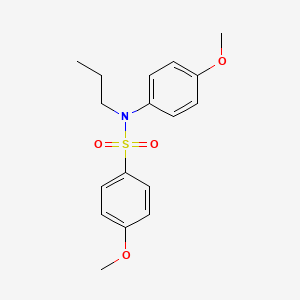


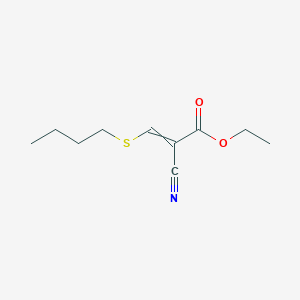
![Ethyl 4-[[methyl(nitroso)carbamoyl]amino]benzoate](/img/structure/B14353041.png)
![(6-Oxa-7-azabicyclo[3.2.2]non-8-en-7-yl)(phenyl)methanone](/img/structure/B14353050.png)
![3-{[1-(Dodecyloxy)-3-hydroxypropan-2-YL]oxy}propane-1,2-diol](/img/structure/B14353055.png)

![3-Methyl-1-(4'-pentyl[1,1'-biphenyl]-4-yl)pentan-1-one](/img/structure/B14353073.png)
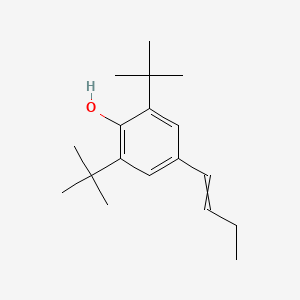
![Diethyl {[benzoyl(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14353079.png)
